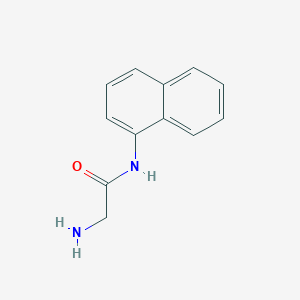

2-Amino-N-(naphthalen-1-YL)acetamide

Description

Properties

IUPAC Name |

2-amino-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHVADKSAXZACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Amination of Naphthalene Derivatives: : One common method involves the amination of naphthalene derivatives. For example, 1-naphthylamine can be reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(naphthalen-1-yl)acetamide, which can then be treated with ammonia to yield 2-amino-N-(naphthalen-1-yl)acetamide.

-

Reductive Amination: : Another method involves the reductive amination of 1-naphthaldehyde with glycine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production typically scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 2-Amino-N-(naphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction of this compound can lead to the formation of various reduced naphthalene derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

-

Substitution: : The amino group can participate in nucleophilic substitution reactions. For instance, acylation with acetic anhydride can yield N-acetyl derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: N-acetyl-2-amino-N-(naphthalen-1-yl)acetamide.

Scientific Research Applications

Chemistry

In organic synthesis, 2-amino-N-(naphthalen-1-yl)acetamide serves as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of fluorescent probes due to the inherent fluorescence of the naphthalene ring. These probes can be used in biological imaging and diagnostic assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its structural properties contribute to the electronic characteristics of these materials.

Mechanism of Action

The mechanism by which 2-amino-N-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. In materials science, its electronic properties are influenced by the conjugated naphthalene system, which can facilitate charge transport.

Comparison with Similar Compounds

Key Observations :

- The α-amino group in the target compound distinguishes it from simpler acetamides like N-(naphthalen-1-yl)acetamide, which lacks hydrogen-bonding capacity at the α-position .

Physicochemical Properties

Key Observations :

Biological Activity

2-Amino-N-(naphthalen-1-YL)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antiproliferative, and other pharmacological properties.

- Molecular Formula : C14H15N2O

- Molecular Weight : 229.29 g/mol

- CAS Number : 100-00-0

The compound features an amino group and a naphthalene moiety, which are significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, a study evaluated several analogs against various bacterial strains, demonstrating significant inhibition against Pseudomonas aeruginosa and Bacillus species. The results showed that certain modifications to the naphthalene structure enhanced the compound's efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | Pseudomonas aeruginosa | 18 |

| 2 | Bacillus subtilis | 20 |

| 3 | Escherichia coli | 15 |

Anticancer Activity

The antiproliferative effects of this compound have been assessed in several cancer cell lines. A notable study reported the compound's ability to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 30 µM. The mechanism was linked to the disruption of tubulin polymerization, which is critical for cell division.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| MDA-MB-231 | 35 |

| HeLa | 40 |

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The presence of the naphthalene ring is believed to enhance lipophilicity, facilitating membrane penetration. Once inside the cell, the compound may interact with tubulin, leading to cell cycle arrest and apoptosis.

Case Studies

- Antimicrobial Evaluation : In a study published in the Journal of Medicinal Chemistry, derivatives of naphthalene-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications at the amino group significantly affected activity against various pathogens .

- Antiproliferative Studies : A research article highlighted the synthesis of new naphthalene derivatives and their evaluation against cancer cell lines. The study concluded that compounds with specific substitutions on the naphthalene ring exhibited enhanced antiproliferative activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.